4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide
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Overview
Description
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a benzenesulfonamide core with a 2-chloroethyl group and a 1-methylpropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine and 1-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzenesulfonamide core can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic Substitution: Substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amines.
Scientific Research Applications
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-N-(2-methylpropyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(1-ethylpropyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(1-methylbutyl)-benzenesulfonamide
Uniqueness
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 1-methylpropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Biological Activity
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzenesulfonamide group linked to a chloroethyl and a propyl amine substituent, which may contribute to its pharmacological properties. This article delves into the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Sulfonamides, including this compound, primarily exhibit their biological activity through the inhibition of bacterial folate synthesis. This mechanism is crucial for bacterial growth and replication, making sulfonamides effective antibacterial agents. Additionally, this compound may interact with various enzymes, such as carbonic anhydrases (CAs), which play significant roles in maintaining acid-base balance in biological systems .
Antibacterial Properties
Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth by targeting the folate synthesis pathway. The inhibition of carbonic anhydrases has also been documented, suggesting that this compound may display selective activity against specific CA isozymes, further enhancing its antibacterial efficacy .
Antitumor Activity
Several studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways essential for tumor growth, including the induction of ferroptosis—an iron-dependent form of regulated cell death .
Study 1: Inhibition of Carbonic Anhydrases
A study investigating the inhibition of carbonic anhydrase IX (CA IX) revealed that certain benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX. This selectivity indicates a potential therapeutic window for targeting specific cancer types where CA IX is overexpressed .
Study 2: Antiproliferative Effects
In vitro assays demonstrated that compounds related to this compound inhibited the proliferation of HepG2 liver cancer cells with notable IC50 values. The studies suggested that these compounds could enhance the anticancer activity of existing chemotherapeutics like taxol and camptothecin when used in combination therapies .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Using computational models such as ADMET predictions, researchers have assessed parameters like absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies indicate favorable pharmacokinetic profiles that support further development as a therapeutic agent .
Properties
CAS No. |
1018339-50-8 |
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Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
N-butan-2-yl-4-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-10(2)14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
IZVAYQZEQANPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
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